1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene

Description

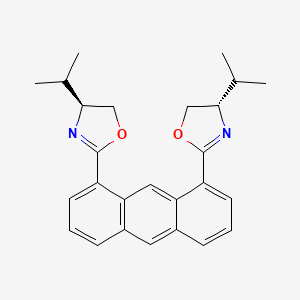

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a chiral bis(oxazoline) ligand featuring an anthracene backbone substituted at the 1,8-positions with (S)-configured 4-isopropyl-4,5-dihydrooxazol-2-yl groups. This compound is part of a broader class of oxazoline-based ligands widely employed in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Rh, Pd) and induce enantioselectivity in reactions such as cyclopropanations, hydrogenations, and C–H activations . The anthracene core provides rigidity and π-conjugation, which can enhance stereochemical control compared to more flexible backbones.

Properties

Molecular Formula |

C26H28N2O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C26H28N2O2/c1-15(2)23-13-29-25(27-23)19-9-5-7-17-11-18-8-6-10-20(22(18)12-21(17)19)26-28-24(14-30-26)16(3)4/h5-12,15-16,23-24H,13-14H2,1-4H3/t23-,24-/m1/s1 |

InChI Key |

SHRHAULOQSTWBY-DNQXCXABSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)C |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves several steps. One common method includes the reaction of anthracene with oxazoline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various chemical reactions, including:

Scientific Research Applications

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with specific molecular targets. The compound’s anthracene core allows for π-π stacking interactions, while the oxazoline groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to various substrates, influencing their chemical and physical properties .

Comparison with Similar Compounds

Structural and Substituent Variations

The most closely related analogs of this compound are bis(oxazoline) ligands with differing substituents or backbones. Key examples include:

- 1,8-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)anthracene : Replaces the isopropyl group with a bulkier tert-butyl substituent.

- 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene : A benzene-based bis(oxazoline) ligand with reduced rigidity.

- Rhodium complexes with oxazoline-imidazolylidene ligands: Hybrid ligands combining oxazoline and N-heterocyclic carbene (NHC) moieties (e.g., Bromo-(η⁴-norbornadiene)-(oxazoline-imidazolylidene)rhodium(I)) .

Steric and Electronic Effects

Isopropyl vs. tert-Butyl Substituents :

The tert-butyl group introduces greater steric hindrance, which can reduce substrate accessibility in catalytic pockets but enhance enantioselectivity by rigidifying the metal-ligand complex. For example, in rhodium complexes like 12 and 13a , the tert-butyl variant (13a ) exhibited a higher synthesis yield (89% vs. 67% for 12 ), likely due to improved crystallinity or stability .- Backbone Rigidity: Anthracene-based ligands offer superior conformational rigidity compared to benzene or norbornadiene backbones. This rigidity can enhance enantioselectivity by stabilizing specific transition states in catalytic cycles.

Catalytic Performance

- Mes-ImOx-iPr-Rh (12) and Mes-ImOx-tBu-Rh (13a) demonstrate how substituent bulk influences metal coordination. The tert-butyl variant may favor substrates requiring steric shielding, whereas the isopropyl variant could be more versatile for smaller substrates .

- In asymmetric catalysis, anthracene-based ligands are hypothesized to outperform benzene analogs due to their extended π-system, which can engage in secondary interactions (e.g., CH–π) with substrates.

Biological Activity

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a synthetic compound derived from anthracene, featuring unique oxazoline substituents that contribute to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C26H28N2O2

- Molecular Weight : 400.5 g/mol

- IUPAC Name : (4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole

Structural Features

The compound consists of an anthracene core that is substituted at the 1 and 8 positions with (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups. This configuration allows for significant π-π stacking interactions and hydrogen bonding capabilities, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Recognition : The oxazoline groups facilitate binding to biological macromolecules through hydrogen bonds and hydrophobic interactions.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

A study evaluated the antioxidant properties of various anthracene derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative damage .

Anticancer Activity

Research conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were determined to be in the low micromolar range .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,8-Bis(dimesitylboryl)anthracene | Structure | Exhibits strong photophysical properties but limited biological activity. |

| 9,10-Diphenylanthracene | Structure | Known for its blue light-emitting properties; limited anticancer activity. |

| Anthraquinone Derivatives | Structure | Demonstrated significant cytotoxicity against various cancer cell lines. |

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in several areas:

- Drug Development : Its potential as an anticancer agent warrants further investigation into structure–activity relationships (SAR).

- Organic Electronics : Due to its photophysical properties, it may also find applications in organic light-emitting diodes (OLEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.